molecular formula C27H25N B12924774 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine

4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine

Cat. No.: B12924774
M. Wt: 363.5 g/mol
InChI Key: IZMIXUASVLVKNN-VAZBSYMYSA-N
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Description

4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine is an organic compound with a complex structure that includes multiple benzylidene groups attached to an octahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine typically involves the condensation of benzaldehyde with octahydroacridine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine involves its interaction with specific molecular targets and pathways. The benzylidene groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine is unique due to its octahydroacridine core, which imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C27H25N

Molecular Weight

363.5 g/mol

IUPAC Name

(4Z,5E)-4,5-dibenzylidene-1,2,3,6,7,8-hexahydroacridine

InChI

InChI=1S/C27H25N/c1-3-9-20(10-4-1)17-22-13-7-15-24-19-25-16-8-14-23(27(25)28-26(22)24)18-21-11-5-2-6-12-21/h1-6,9-12,17-19H,7-8,13-16H2/b22-17-,23-18+

InChI Key

IZMIXUASVLVKNN-VAZBSYMYSA-N

Isomeric SMILES

C1CC2=CC3=C(/C(=C\C4=CC=CC=C4)/CCC3)N=C2/C(=C/C5=CC=CC=C5)/C1

Canonical SMILES

C1CC2=CC3=C(C(=CC4=CC=CC=C4)CCC3)N=C2C(=CC5=CC=CC=C5)C1

Origin of Product

United States

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